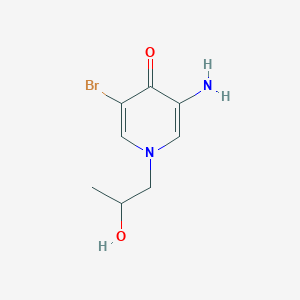
3-Amino-5-bromo-1-(2-hydroxypropyl)-1,4-dihydropyridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-bromo-1-(2-hydroxypropyl)-1,4-dihydropyridin-4-one is a chemical compound that belongs to the class of dihydropyridines This compound is characterized by the presence of an amino group at the third position, a bromine atom at the fifth position, and a hydroxypropyl group at the first position of the dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-bromo-1-(2-hydroxypropyl)-1,4-dihydropyridin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the dihydropyridine ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Amination: The amino group can be introduced through nucleophilic substitution reactions using appropriate amines.
Hydroxypropylation: The hydroxypropyl group can be introduced via alkylation reactions using 2-bromo-1-propanol or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-bromo-1-(2-hydroxypropyl)-1,4-dihydropyridin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate or primary amines under basic conditions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted dihydropyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-5-bromo-1-(2-hydroxypropyl)-1,4-dihydropyridin-4-one has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential therapeutic agents, particularly in the development of calcium channel blockers.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies to understand the biological activity of dihydropyridine derivatives.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-Amino-5-bromo-1-(2-hydroxypropyl)-1,4-dihydropyridin-4-one is largely dependent on its application. In medicinal chemistry, dihydropyridine derivatives are known to interact with calcium channels, modulating their activity. The compound may bind to specific sites on the calcium channel, altering its conformation and affecting ion flow. This interaction can lead to various physiological effects, such as vasodilation or reduced cardiac contractility.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-5-bromo-1-(2-hydroxyethyl)-1,4-dihydropyridin-4-one
- 3-Amino-5-chloro-1-(2-hydroxypropyl)-1,4-dihydropyridin-4-one
- 3-Amino-5-bromo-1-(2-methoxypropyl)-1,4-dihydropyridin-4-one
Uniqueness
3-Amino-5-bromo-1-(2-hydroxypropyl)-1,4-dihydropyridin-4-one is unique due to the specific combination of functional groups that confer distinct chemical reactivity and biological activity. The presence of the hydroxypropyl group, in particular, can influence the compound’s solubility and interaction with biological targets, differentiating it from other similar compounds.
Properties
Molecular Formula |
C8H11BrN2O2 |
|---|---|
Molecular Weight |
247.09 g/mol |
IUPAC Name |
3-amino-5-bromo-1-(2-hydroxypropyl)pyridin-4-one |
InChI |
InChI=1S/C8H11BrN2O2/c1-5(12)2-11-3-6(9)8(13)7(10)4-11/h3-5,12H,2,10H2,1H3 |
InChI Key |
LMDCBMUVTYWCGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=C(C(=O)C(=C1)Br)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















